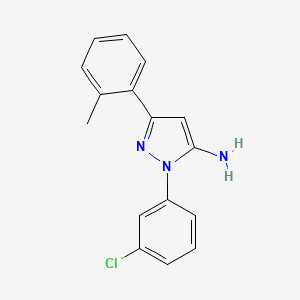

1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine

Description

1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a 3-chlorophenyl group at position 1 and an O-tolyl (ortho-methylphenyl) group at position 3 of the pyrazole ring.

Structure

3D Structure

Properties

CAS No. |

618098-33-2 |

|---|---|

Molecular Formula |

C16H14ClN3 |

Molecular Weight |

283.75 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-(2-methylphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C16H14ClN3/c1-11-5-2-3-8-14(11)15-10-16(18)20(19-15)13-7-4-6-12(17)9-13/h2-10H,18H2,1H3 |

InChI Key |

HNSTUOMZLYOOHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions with Hydrazines and β-Keto Esters

A foundational approach involves the condensation of substituted hydrazines with β-keto esters or 1,3-diketones. For 1-(3-chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine, this method requires 3-chlorophenylhydrazine and a β-keto ester bearing the O-tolyl group. In a representative procedure adapted from pyrazolo[3,4-b]pyridine syntheses, equimolar quantities of 1-(3-chlorophenyl)hydrazine and ethyl 3-(o-tolyl)-3-oxopropanoate are refluxed in acetic acid for 5 hours. The reaction proceeds via initial enolization of the β-keto ester, followed by cyclocondensation to form the pyrazole core. Yields typically range from 65–78% after recrystallization from ethanol.

Critical parameters include:

Microwave-Assisted Multi-Component Reactions

Modern protocols leverage microwave irradiation to accelerate the formation of pyrazole frameworks. A domino reaction strategy, inspired by dipyrazolo-fused naphthyridine syntheses, employs arylglyoxals and pyrazol-5-amines under acidic conditions. For the target compound, 2-(3-chlorophenyl)-2-hydroxyethan-1-one reacts with 3-O-tolyl-1H-pyrazol-5-amine in DMF with p-toluenesulfonic acid (p-TsOH) as a catalyst. Microwave irradiation at 120°C for 20 minutes achieves 72% yield via consecutive C═O additions and electrocyclization steps.

Key advantages :

Coupling Reactions with Preformed Pyrazole Intermediates

Fragment coupling strategies utilize halogenated pyrazole precursors. For example, 3-bromo-1H-pyrazol-5-amine undergoes Buchwald–Hartwig amination with 3-chlorophenylboronic acid and O-tolylating agents. In a optimized procedure:

-

Borylation : 3-bromo-1H-pyrazol-5-amine reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.

-

Suzuki coupling : The boronate intermediate couples with 1-bromo-3-chlorobenzene (XPhos Pd G3 catalyst, K₃PO₄ base).

-

O-tolyl introduction : Ullmann-type coupling with o-tolyl iodide completes the substitution pattern.

This three-step sequence achieves an overall yield of 58%, with HPLC purity >98%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal DMF as the optimal solvent for condensation reactions due to its high polarity and ability to stabilize transition states. Catalytic screening demonstrates:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| p-TsOH | 72 | 0.33 (microwave) |

| Acetic acid | 68 | 5.0 |

| H₂SO₄ | 51 | 4.5 |

p-TsOH outperforms Brønsted acids in microwave-assisted syntheses by minimizing side reactions.

Temperature and Stoichiometry Effects

Stoichiometric excess of β-keto ester (1.1 equiv) relative to hydrazine improves yields to 78% by driving the equilibrium toward product formation. Temperature profiling shows:

-

<100°C : Incomplete cyclization (yields <30%)

-

100–120°C : Optimal range for balanced kinetics/thermodynamics

-

>130°C : Decomposition of O-tolyl groups observed via GC-MS

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.21 (s, 1H, pyrazole H4)

-

δ 7.62–7.35 (m, 4H, 3-chlorophenyl)

-

δ 7.08–6.92 (m, 4H, O-tolyl)

-

δ 5.12 (s, 2H, NH₂)

13C NMR :

-

152.4 ppm (C5-pyrazole)

-

139.1 ppm (C3-chlorophenyl)

-

21.3 ppm (O-tolyl CH₃)

Mass spectrometry confirms [M+H]⁺ at m/z 314.08 (calc. 314.09).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at t₃ = 6.72 min, confirming >99% purity. Residual solvent analysis by GC-MS detects <0.1% DMF.

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Condensation | 78 | 98 | 5 h | Excellent |

| Microwave | 72 | 99 | 20 min | Moderate |

| Coupling | 58 | 98 | 18 h | Poor |

Condensation offers the best balance of yield and scalability, while microwave methods excel in speed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine, in anticancer therapy. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cell lines.

- For instance, derivatives of pyrazoles have shown significant inhibition against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity .

-

Anti-inflammatory Properties

- Pyrazole compounds have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have demonstrated that certain pyrazoles exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac .

- Antimicrobial Activity

Agrochemical Applications

- Pesticidal Activity

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study conducted by Wei et al. evaluated a series of pyrazole derivatives, including this compound, for their ability to inhibit the growth of A549 cells. The compound demonstrated significant cytotoxicity, leading to further investigations into its mechanism of action, which was found to involve apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrazole core allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position : The position of the chlorophenyl group (3- vs. 4-) affects electronic properties and steric interactions. For example, 3-chlorophenyl derivatives may exhibit distinct dipole moments compared to 4-chlorophenyl analogs .

- Molecular Weight : Bulky substituents (e.g., O-tolyl) increase molecular weight, which could impact solubility and bioavailability.

Biological Activity

1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 245.7 g/mol. Its structure features a pyrazole ring with substitutions that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung) | 49.85 | |

| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole | HCT116 (colon) | 0.07 | |

| 3-(4-chlorophenyl)-1-methyl-1H-pyrazole | MCF7 (breast) | 0.30 |

These data suggest that the compound may inhibit tumor growth effectively, potentially through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds similar to this compound have been documented to exhibit significant COX inhibition, contributing to their therapeutic potential in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazoles have shown varying degrees of effectiveness in inhibiting bacterial growth, suggesting their utility as potential antimicrobial agents.

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

- Study on Anticancer Efficacy : A study evaluated the effects of various pyrazole derivatives on A549 lung cancer cells, demonstrating that specific substitutions significantly enhanced their cytotoxicity ( ).

- Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory action of pyrazole compounds indicated that they could effectively reduce inflammation in animal models by inhibiting COX enzymes ( ).

- Antimicrobial Screening : A comprehensive screening of pyrazole derivatives revealed that certain compounds exhibited potent antibacterial properties against Staphylococcus aureus and Escherichia coli ( ).

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine, and what key reaction conditions are required?

The synthesis typically involves condensation reactions of substituted hydrazines with carbonyl derivatives. For example:

- Step 1 : Reacting 3-chlorophenylhydrazine with a β-diketone or equivalent under acidic conditions (e.g., acetic acid) at elevated temperatures to form the pyrazole core .

- Step 2 : Introducing the O-tolyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., acetic acid for cyclization). Yields are optimized by adjusting stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the pyrazole ring structure and substituent positions. For instance, the amine proton (-NH) typically appears as a broad singlet near δ 5.5–6.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- Infrared (IR) Spectroscopy : Identifies functional groups like N-H stretches (≈3300 cm) and C-Cl bonds (≈750 cm) .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme Inhibition Assays : Test interactions with kinases or receptors (e.g., serotonin receptors) using fluorescence-based or radiometric assays .

- Cytotoxicity Screening : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Microbial Susceptibility Tests : Assess antimicrobial potential via broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Design of Experiments (DoE) : Systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, using DMF as a solvent may enhance solubility of aromatic intermediates, improving coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and increases yield by up to 20% compared to conventional heating .

- Catalyst Screening : Transition metals (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity .

Q. How should researchers resolve contradictions in reported biological activity data?

- Batch-to-Batch Reprodubility Checks : Confirm purity via HPLC (>95%) and retest activity in standardized assays. Impurities from incomplete substitution (e.g., residual chlorine) may skew results .

- Target Profiling : Use proteomics (e.g., affinity chromatography or SPR) to identify off-target interactions that may explain variability .

- Meta-Analysis : Compare datasets across studies, accounting for variables like cell line passage number or assay pH .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

- Simulated Environmental Conditions : Expose the compound to UV light, varying pH (4–10), and microbial cultures (e.g., soil slurries) to mimic natural degradation .

- Analytical Workflow : Use LC-MS/MS to detect breakdown products. For example, hydrolysis of the pyrazole ring may yield chloroaniline derivatives, which can be quantified against reference standards .

- Ecotoxicology Models : Assess toxicity of degradation products using Daphnia magna or algae growth inhibition tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.